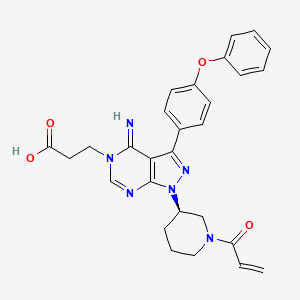
N1-(2-Carboxyethyl) Ibrutinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, a well-known inhibitor of Bruton’s tyrosine kinase (BTK). This compound is characterized by its molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . It is used primarily in research settings to explore its potential therapeutic applications and to understand its chemical properties.
Méthodes De Préparation
The synthesis of N1-(2-Carboxyethyl) Ibrutinib involves several steps. One common method includes the reaction of Ibrutinib with a carboxyethylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or ethyl acetate (EA) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1-(2-Carboxyethyl) Ibrutinib has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Ibrutinib derivatives.
Biology: Researchers use this compound to investigate its effects on biological systems, particularly its interaction with BTK.
Medicine: It is explored for its potential therapeutic applications, especially in treating B-cell malignancies and other cancers.
Mécanisme D'action
N1-(2-Carboxyethyl) Ibrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B cells. The molecular targets and pathways involved include the B-cell receptor pathway and downstream signaling molecules such as phospholipase Cγ2 (PLCG2).
Comparaison Avec Des Composés Similaires
N1-(2-Carboxyethyl) Ibrutinib is unique compared to other Ibrutinib derivatives due to its specific chemical structure and reactivity. Similar compounds include:
Ibrutinib: The parent compound, known for its BTK inhibitory activity.
N6-(2-Carboxyethyl) Ibrutinib: Another derivative with a similar molecular formula but different structural configuration.
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib: A derivative with modifications at different positions on the Ibrutinib molecule.
Propriétés
Formule moléculaire |
C28H28N6O4 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C28H28N6O4/c1-2-23(35)32-15-6-7-20(17-32)34-28-25(27(29)33(18-30-28)16-14-24(36)37)26(31-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20,29H,1,6-7,14-17H2,(H,36,37)/t20-/m1/s1 |
Clé InChI |
RTUOSFUOMKGCIT-HXUWFJFHSA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
SMILES canonique |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


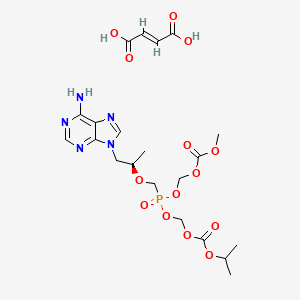


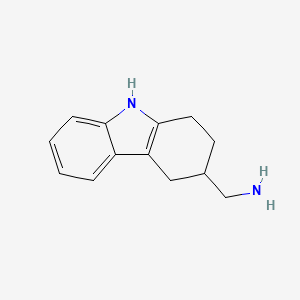
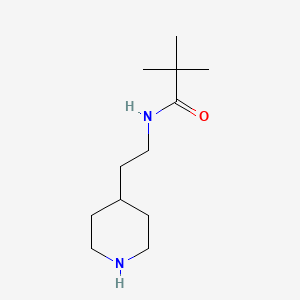
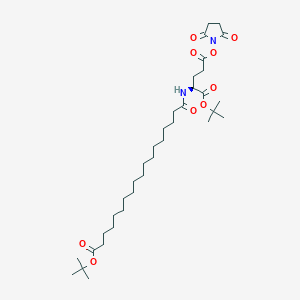
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
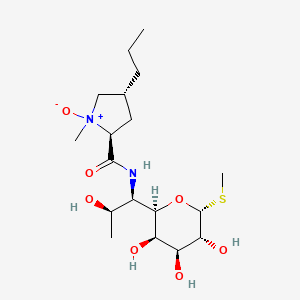
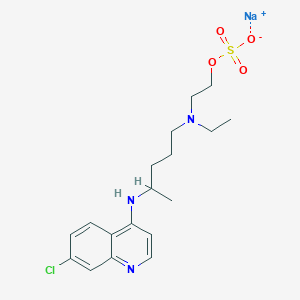
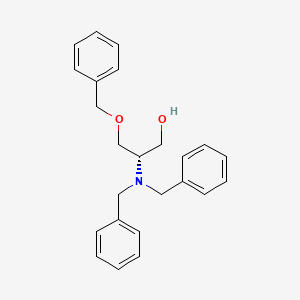
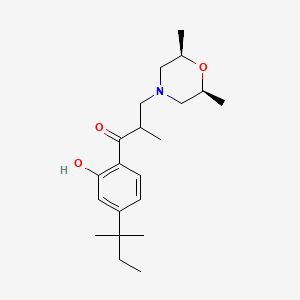

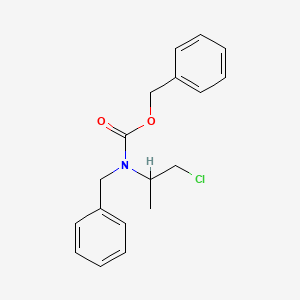
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
